molecular formula C20H28O4 B1246835 Xeniolide-F

Xeniolide-F

Cat. No. B1246835
M. Wt: 332.4 g/mol
InChI Key: DKAXGACCDFMXHY-ZZCQCBSDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xeniolide-F is a natural product found in Anacampseros, Grahamia, and Xenia with data available.

Scientific Research Applications

Synthesis and Chemical Structure

  • Catalytic Asymmetric Synthesis : Xeniolide-F's synthesis involves the catalytic asymmetric Claisen rearrangement, a process important for constructing complex natural products. This method has been used to create an advanced building block for the synthesis of (-)-xeniolide F, a xenicane diterpene from coral genus Xenia (Pollex & Hiersemann, 2005).

Biological Activity and Potential Therapeutic Applications

  • Antiproliferative Effects : Studies have identified xeniolide diterpenes with significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents. New xeniolide-type diterpenes demonstrated late apoptotic and necrotic effects in specific cancer cells (Alarif et al., 2020).
  • Anti-bacterial Activity : Certain xeniolide compounds have shown anti-bacterial properties, which could be leveraged in developing new antimicrobial agents (Bishara et al., 2006).

Novel Compound Isolation

  • Discovery of New Xenicane Derivatives : Research on Taiwanese soft coral led to the isolation of new xenicane diterpenoids, expanding the known range of xeniolide compounds and providing new avenues for biological and pharmacological studies (Lin et al., 2021).

Chemical Analysis and Characterization

  • Structure Elucidation : Advanced spectroscopic analysis techniques are crucial in determining the structures of new xeniolide diterpenes, aiding in understanding their chemical properties and potential applications (Shen et al., 2007).

Chemical Synthesis Strategies

  • Synthetic Methodologies : The chemical synthesis of xeniolide-F and related xenicane diterpenoids involves complex strategies and key reactions, highlighting the intricacies of synthesizing natural products with unique structural features (Huber, Weisheit, & Magauer, 2015).

Cytotoxic Properties

  • In Vitro Cytotoxicity : Various xeniolide diterpenoids exhibit cytotoxicity against cancer cells, reinforcing the potential of these compounds in cancer research and therapy (Duh et al., 2002).

Structural and Synthetic Advances

  • Integrated Synthetic Routes : The development of integrated strategies for synthesizing xeniolide and related compounds showcases advancements in synthetic organic chemistry and its relevance to natural product research (Drahl, Akhmedov, & Williams, 2011).

properties

Product Name

Xeniolide-F

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(4Z,4aS,8S,11aR)-8-hydroxy-4-[(E)-4-hydroxy-4-methylpent-2-enylidene]-7,11-dimethylidene-1,4a,5,6,8,9,10,11a-octahydrocyclonona[c]pyran-3-one

InChI

InChI=1S/C20H28O4/c1-13-8-10-18(21)14(2)7-9-15-16(6-5-11-20(3,4)23)19(22)24-12-17(13)15/h5-6,11,15,17-18,21,23H,1-2,7-10,12H2,3-4H3/b11-5+,16-6-/t15-,17+,18+/m1/s1

InChI Key

DKAXGACCDFMXHY-ZZCQCBSDSA-N

Isomeric SMILES

CC(C)(/C=C/C=C\1/[C@H]2CCC(=C)[C@H](CCC(=C)[C@@H]2COC1=O)O)O

Canonical SMILES

CC(C)(C=CC=C1C2CCC(=C)C(CCC(=C)C2COC1=O)O)O

synonyms

xeniolide F
xeniolide-F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xeniolide-F
Reactant of Route 2
Xeniolide-F
Reactant of Route 3
Xeniolide-F
Reactant of Route 4
Xeniolide-F
Reactant of Route 5
Xeniolide-F
Reactant of Route 6
Xeniolide-F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.